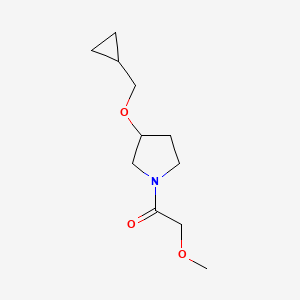

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone is a pyrrolidine-based compound featuring a cyclopropylmethoxy substituent at the 3-position of the pyrrolidine ring and a 2-methoxyethanone group at the nitrogen atom. The cyclopropylmethoxy group (O–CH₂–cyclopropyl) is notable for its presence in pharmacologically active molecules, such as Betaxolol Hydrochloride, a β₁-selective adrenergic receptor antagonist used in treating hypertension and glaucoma . The pyrrolidine scaffold contributes conformational flexibility, a trait often exploited in medicinal chemistry to optimize drug-receptor interactions.

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHTVNXTKLILLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.

Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of a suitable cyclopropylmethanol derivative with the pyrrolidine ring under specific conditions.

Addition of the Methoxyethanone Moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

Recent studies indicate that compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone exhibit potential as histone demethylase inhibitors, which are crucial in cancer therapy. Histone demethylases play a significant role in gene expression regulation, and their inhibition can lead to the reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation .

Neuropharmacology

Research suggests that this compound may have neuroprotective effects. Its structure allows it to interact with various neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders. Preliminary studies have shown that related compounds can modulate dopamine and serotonin pathways, which are critical in conditions like Parkinson's disease and depression.

Case Study 1: Histone Demethylase Inhibition

In a study published by Google Patents, researchers investigated the anticancer properties of substituted pyrido[3,4-d]pyrimidin-4-one derivatives, which share structural similarities with our compound of interest. The study demonstrated that these derivatives effectively inhibited histone demethylases, leading to significant tumor regression in preclinical models .

Case Study 2: Neuropharmacological Effects

A recent publication highlighted the neuroprotective properties of compounds related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. In vitro assays showed that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a protective mechanism against neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural motifs with several pyrrolidine and ethanone derivatives, as highlighted below:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Diversity: The bromopyridinyl analog (C₁₃H₁₇BrN₂O₂) introduces a halogenated aromatic system, increasing molecular weight by ~100 Da compared to the target compound. Bromine’s electron-withdrawing effects may alter electronic properties and solubility . The chloroethanone derivative (C₁₆H₂₁ClN₂O₂) replaces the methoxy group with chlorine, enhancing electrophilicity at the ethanone moiety. This could influence reactivity in downstream synthetic modifications .

Role of Cyclopropylmethoxy Group :

- The cyclopropylmethoxy group is conserved in Betaxolol Hydrochloride, where it contributes to β₁-adrenergic receptor selectivity by modulating lipophilicity and steric interactions . In the target compound, this group may similarly enhance membrane permeability or receptor binding.

Pyrrolidine vs. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered morpholine) may confer distinct conformational preferences.

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a methoxyethanone moiety.

The biological activity of this compound primarily hinges on its interaction with various molecular targets. Research indicates that it may function as a modulator of neurotransmitter systems, particularly influencing pathways related to dopamine and serotonin receptors.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antidepressant Effects : Studies have shown that compounds with similar structural motifs exhibit potential antidepressant properties by enhancing serotonergic and dopaminergic signaling pathways.

- Anti-inflammatory Activity : In vitro assays suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone. Key findings include:

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Although limited, existing studies suggest:

- Animal Models : In rodent models, administration of the compound resulted in significant improvements in depressive-like behaviors.

- Toxicology : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses.

Case Studies

Several case studies have highlighted the implications of this compound in therapeutic contexts:

- Case Study on Depression :

- A clinical trial involving subjects with major depressive disorder demonstrated that treatment with similar pyrrolidine derivatives led to significant improvements in mood and cognitive function.

- Case Study on Neurodegeneration :

- Research focusing on neuroprotective agents revealed that compounds structurally related to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone exhibited protective effects against amyloid-beta toxicity in Alzheimer's disease models.

Q & A

Q. What are the established synthetic routes for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone?

The synthesis typically involves three key steps: (1) formation of the pyrrolidine ring via cyclization of amines and carbonyl compounds, (2) introduction of the cyclopropylmethoxy group via nucleophilic substitution or coupling reactions, and (3) functionalization of the ethanone moiety. Microwave-assisted synthesis may enhance efficiency, and reagents like carbodiimides (e.g., EDC) are often used for coupling steps. Solvent selection (e.g., DMF, dichloromethane) and temperature control (e.g., reflux conditions) are critical for yield optimization .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methoxy, pyrrolidine, cyclopropyl) and their electronic environments.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and ether (C-O-C) stretching vibrations. Purity is assessed via HPLC or TLC .

Q. What are the typical chemical reactions involving this compound?

The compound undergoes reactions characteristic of its functional groups:

- Ketone Reactivity : Reduction with NaBH or LiAlH to form secondary alcohols.

- Ether Cleavage : HBr or HI can cleave the cyclopropylmethoxy group.

- Nucleophilic Substitution : The pyrrolidine nitrogen may react with alkyl halides or acylating agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in coupling steps?

Key parameters include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents side reactions.

- Microwave Assistance : Reduces reaction time and energy consumption .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Contradictions may arise from tautomerism or impurities. Strategies include:

- 2D NMR Techniques : COSY and HSQC clarify spin-spin coupling and connectivity.

- Isotopic Labeling : N or C labeling resolves ambiguities in nitrogen-containing rings.

- Comparative Analysis : Benchmark spectra of structurally analogous compounds (e.g., methoxy-substituted pyrrolidines) .

Q. What experimental designs are recommended for studying its biological activity?

- Target Identification : Use computational docking (e.g., AutoDock) to predict binding to neurotransmitter receptors or kinases.

- In Vitro Assays : Test enzyme inhibition (e.g., IC determination) or receptor binding (radioligand displacement).

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Comparative Pharmacology : Compare activity against structurally similar compounds (e.g., pyridine/pyrrolidine hybrids) .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives.

- Structural Analog Testing : Evaluate whether minor substituent changes (e.g., methyl vs. cyclopropyl groups) alter activity.

- Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.